7-butoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
Description
7-butoxy-3-(4-methoxyphenyl)-2H-chromen-2-one: is a synthetic organic compound belonging to the class of chromen-2-ones. Chromen-2-ones, also known as coumarins, are a group of aromatic compounds with a benzopyrone structure. This specific compound is characterized by the presence of a butoxy group at the 7th position and a methoxyphenyl group at the 3rd position of the chromen-2-one core.
Properties
IUPAC Name |
7-butoxy-3-(4-methoxyphenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-3-4-11-23-17-10-7-15-12-18(20(21)24-19(15)13-17)14-5-8-16(22-2)9-6-14/h5-10,12-13H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCBNECLPFIJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butoxy-3-(4-methoxyphenyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 7-hydroxy-2H-chromen-2-one.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 7-hydroxy-2H-chromen-2-one in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Butoxylation: The intermediate compound is then subjected to butoxylation using butyl bromide and a suitable base, such as potassium carbonate, to introduce the butoxy group at the 7th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and butoxylation reactions under controlled conditions.
Purification: Employing techniques such as recrystallization or column chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
7-butoxy-3-(4-methoxyphenyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
7-butoxy-3-(4-methoxyphenyl)-2H-chromen-2-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of dyes, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 7-butoxy-3-(4-methoxyphenyl)-2H-chromen-2-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate various biochemical pathways, leading to its observed effects. For example, it could inhibit certain enzymes involved in cell proliferation, contributing to its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
7-butoxy-3-(3-amino-4-methoxyphenyl)-4H-chromen-4-one: Similar structure with an amino group instead of a methoxy group.
7-butoxy-3-(3-diethylamino)propylquinazolin-4-one: Contains a quinazolinone core instead of a chromen-2-one core.
Uniqueness
Structural Features: The presence of both butoxy and methoxyphenyl groups in 7-butoxy-3-(4-methoxyphenyl)-2H-chromen-2-one provides unique chemical properties and reactivity.
Biological Activity: The specific substitution pattern may confer distinct biological activities compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
